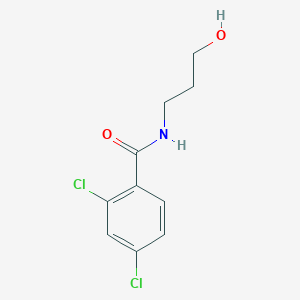
2,4-dichloro-N-(3-hydroxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(3-hydroxypropyl)benzamide, also known as DCPB, is a chemical compound that has been extensively researched for its potential applications in various fields. DCPB is a benzamide derivative that has been synthesized using different methods. It has been found to possess several biochemical and physiological effects, making it a promising candidate for scientific research.
Wirkmechanismus
2,4-dichloro-N-(3-hydroxypropyl)benzamide's mechanism of action is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes involved in various cellular processes, including DNA replication, RNA transcription, and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. It has also been found to inhibit the activity of RNA polymerase II, an enzyme that plays a critical role in RNA transcription.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. This compound has been found to inhibit the production of cytokines, molecules that play a critical role in the immune response. It has also been found to inhibit the production of prostaglandins, molecules that play a critical role in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dichloro-N-(3-hydroxypropyl)benzamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. This compound has been found to possess potent antitumor, antiviral, and anti-inflammatory properties, making it a promising candidate for scientific research. However, this compound also possesses several limitations for lab experiments. It has been found to possess cytotoxic properties, making it potentially harmful to cells. This compound's mechanism of action is not fully understood, making it challenging to interpret its effects on cells.
Zukünftige Richtungen
There are several future directions for 2,4-dichloro-N-(3-hydroxypropyl)benzamide research. One direction is to investigate its potential as a cancer therapy. This compound has been shown to possess potent antitumor properties, making it a promising candidate for cancer therapy. Another direction is to investigate its potential as an antiviral agent. This compound has been found to inhibit the replication of several viruses, making it a potential candidate for the treatment of viral infections. Finally, future research could focus on elucidating this compound's mechanism of action, which would provide insights into its effects on cells and potential applications in various fields.
Conclusion
In conclusion, this compound is a promising chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound possesses several biochemical and physiological effects, making it a potential candidate for cancer therapy, antiviral agent, and anti-inflammatory agent. However, this compound also possesses several limitations for lab experiments, and its mechanism of action is not fully understood. Future research could focus on elucidating this compound's mechanism of action and investigating its potential applications in various fields.
Synthesemethoden
2,4-dichloro-N-(3-hydroxypropyl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 2,4-dichlorobenzoyl chloride and 3-hydroxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is obtained after purification using column chromatography. Other methods include the reaction between 2,4-dichlorobenzoic acid and 3-hydroxypropylamine, and the reaction between 2,4-dichlorobenzamide and 3-chloro-1,2-propanediol.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(3-hydroxypropyl)benzamide has been extensively researched for its potential applications in various scientific fields. It has been found to possess antitumor, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to inhibit the replication of several viruses, including the influenza virus and the human immunodeficiency virus (HIV). This compound has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
Molekularformel |
C10H11Cl2NO2 |
|---|---|
Molekulargewicht |
248.1 g/mol |
IUPAC-Name |
2,4-dichloro-N-(3-hydroxypropyl)benzamide |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-2-3-8(9(12)6-7)10(15)13-4-1-5-14/h2-3,6,14H,1,4-5H2,(H,13,15) |
InChI-Schlüssel |
SGVPASSCFLRYKD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCO |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)

![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)


![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)

![2-[1-(2-Fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B261424.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Cyclohexylmethyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261427.png)
![2-[1-(3-Methyl-2-butenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261429.png)
![[1-(2-Chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261438.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)